molecular formula C14H24N2O2 B5703498 N'-(cyclohexylcarbonyl)cyclohexanecarbohydrazide

N'-(cyclohexylcarbonyl)cyclohexanecarbohydrazide

Cat. No.: B5703498
M. Wt: 252.35 g/mol
InChI Key: UTQCHUZDBKCQRM-UHFFFAOYSA-N
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Description

N’-(cyclohexylcarbonyl)cyclohexanecarbohydrazide is an organic compound with the molecular formula C14H24N2O2 It is a derivative of cyclohexane and is characterized by the presence of a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(cyclohexylcarbonyl)cyclohexanecarbohydrazide typically involves the reaction of cyclohexanecarboxylic acid with cyclohexylcarbonyl chloride in the presence of a hydrazine derivative. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Cyclohexanecarboxylic acid is reacted with thionyl chloride to form cyclohexanecarbonyl chloride.
  • The resulting cyclohexanecarbonyl chloride is then reacted with cyclohexylhydrazine to form N’-(cyclohexylcarbonyl)cyclohexanecarbohydrazide.

Industrial Production Methods

In industrial settings, the production of N’-(cyclohexylcarbonyl)cyclohexanecarbohydrazide may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as distillation, crystallization, and chromatography to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

N’-(cyclohexylcarbonyl)cyclohexanecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanecarboxylic acid derivatives, while reduction may produce cyclohexylamines.

Scientific Research Applications

N’-(cyclohexylcarbonyl)cyclohexanecarbohydrazide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(cyclohexylcarbonyl)cyclohexanecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Praziquantel: An anthelmintic drug with a similar cyclohexylcarbonyl structure.

    Cyclohexanecarboxylic acid derivatives: Compounds with similar structural features and chemical properties.

Uniqueness

N’-(cyclohexylcarbonyl)cyclohexanecarbohydrazide is unique due to its specific combination of cyclohexylcarbonyl and carbohydrazide groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N'-(cyclohexanecarbonyl)cyclohexanecarbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c17-13(11-7-3-1-4-8-11)15-16-14(18)12-9-5-2-6-10-12/h11-12H,1-10H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQCHUZDBKCQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NNC(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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